REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[CH:4][C:3]=1[C:7](Cl)=[O:8].[F:10][C:11]([F:20])([F:19])[C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1>C(#N)C>[F:10][C:11]([F:19])([F:20])[C:12]1[CH:13]=[CH:14][C:15]([NH:16][C:7]([C:3]2[CH:4]=[N:5][O:6][C:2]=2[CH3:1])=[O:8])=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NO1)C(=O)Cl
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated 4-trifluoromethylaniline hydrochloride is filtered off with suction
|
Type
|
WASH
|
Details
|
washed twice with 20 ml of acetonitrile each time
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates are concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
from toluol 166,5° C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
FC(C1=CC=C(C=C1)NC(=O)C=1C=NOC1C)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |